1-allyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea
Description
1-Allyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a urea derivative featuring a tetrahydropyran (THP) ring substituted with a phenyl group at the 4-position and an allyl group attached to one urea nitrogen. The THP ring confers rigidity and stereochemical complexity, while the allyl group enhances reactivity in further functionalization (e.g., cycloadditions or cross-coupling reactions) .
Properties
IUPAC Name |
1-[(4-phenyloxan-4-yl)methyl]-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-10-17-15(19)18-13-16(8-11-20-12-9-16)14-6-4-3-5-7-14/h2-7H,1,8-13H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPAUBMEHKGGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-allyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as allyl isocyanate and 4-phenyltetrahydro-2H-pyran-4-ylmethylamine.
Reaction Conditions: The reaction between allyl isocyanate and 4-phenyltetrahydro-2H-pyran-4-ylmethylamine is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-Allyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Allyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may have applications in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 1-allyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
1-Allyl-3-(Benzyloxy)Imidazolidinone ()
- Structure: Contains a cyclic imidazolidinone instead of a urea moiety. The benzyloxy group and piperidinyloxy-methyl substituent differ from the THP-phenyl group in the target compound.
- Synthesis : Hypervalent iodine(III)-mediated cyclization of unsaturated N-alkoxyureas, contrasting with the target compound’s likely synthesis via nucleophilic substitution or condensation reactions .
- Applications : Primarily used in β-lactamase inhibitor analogs, whereas the THP-phenyl urea may target kinases or GPCRs due to its aromatic and heterocyclic features.
1-Allyl-4,4-Dimethylimidazolidin-2-one ()
- Structure: Cyclic urea (imidazolidinone) with allyl and dimethyl groups. Lacks the THP-phenyl substituent, reducing steric bulk and aromatic interactions.
- Yields (~59%) and reaction conditions (room temperature, methanol solvent) differ from traditional urea syntheses .
1-Allyl-3-(4-Methoxyphenyl)Urea Derivatives ()
- Structure : Ureas with methoxyphenyl or iodophenyl groups instead of THP-phenyl. The allyl group is retained, but the absence of the THP ring reduces conformational constraints.
- Pharmacology : Derivatives in showed moderate kinase inhibition (IC₅₀ ~ 1–10 μM), suggesting the THP-phenyl group in the target compound could enhance potency via hydrophobic interactions .
Key Differences :
Physicochemical and Pharmacological Data
- LogP and Solubility : The THP-phenyl group increases hydrophobicity (predicted LogP ~3.5) compared to methoxyphenyl ureas (LogP ~2.8) .
- Thermal Stability: Cyclic ureas (e.g., imidazolidinones in ) exhibit higher melting points (>150°C) than acyclic analogs due to rigidity .
- Bioactivity : Allyl ureas with aromatic substituents (e.g., 4-iodophenyl in ) show antimicrobial activity, while THP-phenyl derivatives may target eukaryotic enzymes .
Biological Activity
1-Allyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea (CAS No. 1210987-60-2) is a synthetic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an allyl group, a phenyl group, and a tetrahydropyran ring. This unique architecture may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₁ |
| Molecular Weight | 246.30 g/mol |
| CAS Number | 1210987-60-2 |
The biological activity of this compound is hypothesized to involve several mechanisms:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering metabolic pathways crucial for cellular functions.
Receptor Interaction: It is suggested that the compound can bind to various receptors on cell membranes, initiating signal transduction pathways that lead to physiological responses.
Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related tetrahydropyran derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction through caspase activation and cell cycle arrest at specific phases.
Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. In vitro studies have demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
-
Anticancer Activity in Cell Lines:
A study published in Journal of Medicinal Chemistry evaluated the effects of similar compounds on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong potential for therapeutic use . -
Antimicrobial Efficacy:
In another research effort, derivatives of tetrahydropyran were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth significantly at concentrations as low as 25 µg/mL .
Q & A
Q. What are the optimized synthetic routes for 1-allyl-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor functionalization. Key steps include:
Allylation : Reacting a tetrahydropyran-derived amine with allyl isocyanate under inert conditions (e.g., nitrogen atmosphere) to form the urea backbone.
Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the phenyl group to the tetrahydropyran ring .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final compound.
- Optimization Strategies :
- Use continuous flow reactors to enhance scalability and reduce side reactions .
- Monitor reactions via TLC or HPLC to track intermediate formation .
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Allylation | Allyl isocyanate, DIPEA | DCM | 0–25°C | 65–75 |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 50–60 |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with predicted chemical shifts (software: ChemDraw, ACD/Labs) .
- IR Spectroscopy : Validate urea C=O stretching (~1640–1680 cm⁻¹) and allyl C-H stretches (~3080 cm⁻¹) .
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What factors influence the stability of this compound during storage and experimental use?
- Methodological Answer : Stability depends on:
- pH : Avoid strongly acidic/basic conditions to prevent urea bond hydrolysis .
- Temperature : Store at –20°C in inert, anhydrous solvents (e.g., DMSO) to minimize degradation .
- Light Exposure : Use amber vials to prevent photodegradation of the allyl group .
Table 2 : Stability Assessment Parameters
| Condition | Test Method | Key Degradation Products |
|---|---|---|
| Acidic (pH 3) | HPLC | Hydrolyzed urea fragments |
| UV Light (254 nm) | TLC | Oxidized allyl derivatives |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the allyl group (e.g., propargyl, cyclopropyl) or phenyl substituents (e.g., electron-withdrawing groups) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) via fluorescence polarization or SPR binding assays .
- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, incubation time) across labs .
- Orthogonal Assays : Validate results using alternate methods (e.g., cell-free vs. cell-based assays) .
- Meta-Analysis : Cross-reference data with structural analogs to identify outlier results .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers or protein pockets (software: GROMACS) .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., urea hydrogen bonds) using Schrödinger Suite .
- ADMET Prediction : Use QikProp or SwissADME to optimize bioavailability and reduce toxicity risks .
Q. How can researchers identify novel biological targets for this compound?
- Methodological Answer :
- Proteome Profiling : Employ affinity-based pull-down assays with biotinylated analogs and LC-MS/MS identification .
- CRISPR Screening : Perform genome-wide knockout screens to detect sensitivity/resistance genes .
- Network Pharmacology : Map compound-target-disease networks using databases like STITCH or DisGeNET .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
